molecular formula C21H25NO4 B6561624 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1091123-85-1

2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide

Cat. No. B6561624
CAS RN: 1091123-85-1
M. Wt: 355.4 g/mol
InChI Key: LBGAIHPXRUNYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide, also known as 2-MPMPA, is an organic compound that has a wide range of applications in both pharmaceutical and scientific research. It is a white, crystalline powder with a molecular weight of 339.41 g/mol. 2-MPMPA has been extensively studied for its potential therapeutic and research applications, and it has been found to have numerous biochemical and physiological effects.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has been used in a variety of scientific research applications. It has been studied for its potential use in the treatment of certain types of cancer and other diseases, as well as its potential use as an anti-inflammatory and analgesic agent. Additionally, 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has been studied for its potential use as an antimicrobial agent, as well as its potential use in the treatment of certain neurological disorders. Furthermore, 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has been studied for its potential use in the treatment of certain types of diabetes and metabolic diseases, as well as its potential use in the treatment of certain types of infections.

Mechanism of Action

The exact mechanism of action of 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide is still not fully understood. However, it is thought to act as a prodrug, meaning that it is converted into an active metabolite after it is taken orally or intravenously. This active metabolite is believed to interact with certain cellular targets, such as enzymes and receptors, in order to exert its therapeutic effects. Additionally, 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Biochemical and Physiological Effects
2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has been found to have numerous biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antimicrobial properties. Additionally, it has been found to have anti-cancer, anti-diabetic, and anti-infective properties. Furthermore, 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has been found to have neuroprotective and neuroregenerative effects, as well as anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide in lab experiments is its low cost and availability. Additionally, it is a safe and non-toxic compound, making it suitable for use in laboratory research. However, there are some limitations to using 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide in lab experiments. For example, it is not soluble in water, which can make it difficult to use in certain types of experiments. Additionally, 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has a relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are numerous potential future directions for 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide research. For example, further research could be conducted to better understand the exact mechanism of action of 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide, as well as its potential therapeutic and research applications. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide, as well as its potential interactions with other compounds. Furthermore, further research could be conducted to optimize the synthesis of 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide, as well as to develop new methods of delivery. Finally, further research could be conducted to develop new uses for 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide, such as in the treatment of certain diseases or conditions.

Synthesis Methods

2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide can be synthesized in a two-step process. First, 4-phenyloxan-4-yl-methyl acetate is reacted with 2-methoxyphenol in anhydrous acetic acid to produce the intermediate compound 2-methoxyphenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide. Then, the intermediate compound is reacted with hydrogen chloride in aqueous acetic acid to produce 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide.

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-24-18-9-5-6-10-19(18)26-15-20(23)22-16-21(11-13-25-14-12-21)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGAIHPXRUNYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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